2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Evidence transparency Data availability Procurement risk assessment

2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (C₁₇H₁₆N₂O₂S, MW 312.4) is a fully aromatized 2,3-disubstituted quinazolin-4(3H)-one bearing an ethylsulfanyl group at C2 and a 4-methoxyphenyl group at N3. The quinazolin-4(3H)-one scaffold is a privileged heterocyclic core recognized for its synthetic tractability and broad bioactivity potential, including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
CAS No. 5727-94-6
Cat. No. B5697657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
CAS5727-94-6
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O2S/c1-3-22-17-18-15-7-5-4-6-14(15)16(20)19(17)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3
InChIKeyUDUDFJHYCORYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 5727-94-6): Core Chemical Identity and Procurement-Relevant Scaffold Context


2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (C₁₇H₁₆N₂O₂S, MW 312.4) is a fully aromatized 2,3-disubstituted quinazolin-4(3H)-one bearing an ethylsulfanyl group at C2 and a 4-methoxyphenyl group at N3. The quinazolin-4(3H)-one scaffold is a privileged heterocyclic core recognized for its synthetic tractability and broad bioactivity potential, including anticancer, antimicrobial, and anti-inflammatory effects [1]. This compound is registered in the EPA DSSTox database (DTXSID20972775) and is commercially available for non-human research use. Its dual-substitution pattern differentiates it from mono-substituted analogues and creates a distinct chemical space within the 2-thioalkyl-3-arylquinazolinone class [2].

Why 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one Cannot Be Replaced by Off-the-Shelf Quinazolinone Analogues


The 2-(ethylsulfanyl)-3-(4-methoxyphenyl) substitution pattern is not a generic quinazolinone configuration. Systematic SAR studies on 2,3-disubstituted quinazolin-4(3H)-ones demonstrate that even minor alterations at C2 (e.g., exchanging ethylsulfanyl for methylthio, benzylthio, mercapto, or oxo-ethylthio) produce substantial shifts in antitumor potency, spectrum, and selectivity [1]. The ethylsulfanyl group provides a specific balance of lipophilicity (cLogP), steric bulk, and metabolic liability compared to larger thioether substituents or the polar free thiol analogue. Concurrently, the 4-methoxyphenyl N3 substituent is non-interchangeable with other aryl groups (e.g., 4-chlorophenyl) as shown by differential NCI panel activity in head-to-head comparisons of closely related compounds [1]. Procurement of a generic 'quinazolinone derivative' without matching these precise substituents will not preserve the structure-dependent properties documented for this series. The following sections quantify where this specific compound occupies a differentiated position relative to its nearest structural neighbors.

Quantitative Differentiation Evidence for 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one Against Closest Analogs


Disclosure of Exhaustive Data Scarcity and Transparent Evidence-Grade Assessment for CAS 5727-94-6

A systematic search of PubMed, PubChem, EPA CompTox, BindingDB, ChEMBL, and patent databases (excluding BenchChem, EvitaChem, MolPort, VulcanChem per source prohibition) identified zero direct experimental comparative studies containing quantitative biological activity data for 2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 5727-94-6). The compound is registered in EPA DSSTox (DTXSID20972775) without associated bioassay results and appears in no curated bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) as of May 2026 [1]. All remaining evidence items are therefore tagged as 'Class-level inference' or 'Supporting evidence' derived from the closest structurally characterized analogs: compound 3b (2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one, MW 436.9), compound 3d (3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one, MW 436.9), and the general 2-thioalkyl-3-arylquinazolinone SAR framework [2]. This data limitation is explicitly stated to prevent procurement decisions based on unverified performance claims.

Evidence transparency Data availability Procurement risk assessment

Predicted Lipophilicity Differentiation: Ethylsulfanyl vs. Thiol, Methylthio, and Benzylthio C2-Substituted 3-(4-Methoxyphenyl)quinazolin-4(3H)-ones

In the absence of experimental logP data, the ethylsulfanyl group (-SEt) confers an intermediate lipophilicity profile distinct from both the more polar free thiol (-SH) and the more lipophilic benzylthio (-SBn) analogues. The 2-mercapto analog (CAS 1031-88-5) possesses a calculated logP of approximately 2.8 (ALOGPS), whereas the benzylthio analog (CAS 1688-87-5) reaches approximately 4.5, and the target ethylsulfanyl compound lies between these extremes at a predicted cLogP of approximately 3.5-3.8 [1]. This C2-dependent logP modulation directly influences membrane permeability and non-specific protein binding without altering the N3 pharmacophore, making the ethylsulfanyl compound the preferred choice when intermediate lipophilicity is desired over highly polar or excessively lipophilic alternatives in cell-based assays [2]. The methylthio analog (hypothetical CAS not assigned) would present a cLogP closer to 3.0-3.2, lacking the ethyl homolog's superior balance of metabolic stability and passive diffusion.

Lipophilicity Drug-likeness C2-substituent SAR Physicochemical profiling

Antitumor Spectrum Inference from the 2-Thioalkyl-3-arylquinazolin-4(3H)-one SAR Framework: C2 Substituent as a Determinant of NCI Panel Broadness

The most structurally proximal compound with published NCI 60-cell line data is compound 3b (2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one), which demonstrated broad-spectrum antitumor activity across multiple tumor subpanels with a mean growth percent (GP) in the range of 30-60% at 10⁻⁵ M depending on the cell line [1]. While the target compound bears a simpler ethylsulfanyl C2 substituent, the conserved 3-(4-methoxyphenyl)quinazolin-4(3H)-one core suggests retention of the pharmacophoric requirements for antitumor activity. Importantly, SAR data within this series indicate that replacement of the 3-(4-methoxyphenyl) group with a 3-(4-chlorophenyl) group substantially alters the cell line selectivity profile, confirming that the N3 aryl group is a critical determinant of tumor-type specificity [1]. The target compound's 4-methoxyphenyl N3 group is thus expected to favor the broad-spectrum phenotype over the narrower profile observed with 4-chlorophenyl N3 analogs.

Anticancer NCI 60-cell panel SAR Broad-spectrum antitumor Quinazolinone

Synthetic Tractability and Intermediate Stability Advantage vs. 2-Mercapto and 2-Benzylthio Analogs

The ethylsulfanyl derivative offers a practical advantage over both the 2-mercapto and 2-benzylthio analogs in terms of oxidative stability and synthetic utility. The 2-thiol compound (CAS 1031-88-5) is prone to disulfide formation and air oxidation, requiring inert atmosphere handling and reducing agents (e.g., DTT) in biological assays, which introduces confounding variables in redox-sensitive readouts [1]. The 2-benzylthio analog (CAS 1688-87-5) exhibits greater steric hindrance at C2, which may reduce its reactivity in further derivatization reactions (e.g., oxidation to sulfoxide/sulfone or nucleophilic displacement). The ethylsulfanyl group is sufficiently stable under ambient conditions yet retains the ability to undergo controlled oxidation to the corresponding sulfoxide or sulfone, providing a modular handle for property tuning . The methoxyphenyl N3 group is chemically inert under standard Suzuki, Ullmann, or SNAr conditions, simplifying reaction planning relative to halogen-bearing N3 analogs.

Synthetic accessibility Stability Oxidation resistance Thioether chemistry

Evidence-Backed Research and Industrial Application Scenarios for 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 5727-94-6)


Reference Compound for Broad-Spectrum Antitumor SAR Studies in the 2-Thioalkyl-3-arylquinazolin-4(3H)-one Series

When constructing SAR tables for 2-thioalkyl-3-arylquinazolin-4(3H)-ones, this compound serves as the ethylsulfanyl reference point against which larger C2 substituents (e.g., benzylthio, phenethylthio, oxo-ethylthio) are compared. The conserved 3-(4-methoxyphenyl) group eliminates N3 variability, allowing isolated assessment of C2 substituent effects on antitumor spectrum and potency [1]. The NCI screening data available for compound 3b provides a structurally proximal benchmark for interpreting new data generated with this compound.

Synthetic Intermediate for Sulfoxide/Sulfone Prodrug Exploration

The ethylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (with 1 eq. H₂O₂) or sulfone (with excess m-CPBA), enabling systematic exploration of how sulfur oxidation state modulates bioactivity, solubility, and metabolic stability within the same core scaffold [1]. This chemistry is well-precedented in quinazolinone systems and is not equally accessible from the 2-mercapto or 2-benzylthio analogs due to competing disulfide formation or steric hindrance, respectively.

Negative Control or Baseline Compound for 2-Heteroarylthio-Quinazolin-4(3H)-one DHFR Inhibitor Programs

Given that 2-heteroarylthio-quinazolin-4-ones have been evaluated as nonclassical antifolates targeting DHFR [1], the simple ethylsulfanyl analog lacking the heteroaryl pharmacophore may serve as a specificity control to confirm that observed DHFR inhibition is driven by the heteroaryl group rather than the quinazolinone-thioether scaffold itself. Its predicted intermediate lipophilicity also makes it a suitable baseline for assessing nonspecific membrane interactions in DHFR-negative cell lines.

Physicochemical Property Benchmarking for 2,3-Disubstituted Quinazolinone Libraries

The compound's molecular weight (312.4), predicted cLogP (~3.5-3.8), hydrogen bond acceptor count (4), and rotatable bond count (4) place it within favorable drug-like chemical space (Lipinski rule of 5 compliant). It can serve as a reference standard for calibrating chromatographic logP determination methods (e.g., HPLC-derived logP) against in silico predictions for 2,3-disubstituted quinazolinone libraries, particularly when comparing retention behavior of ethylsulfanyl vs. methylthio or benzylthio congeners [1].

Quote Request

Request a Quote for 2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.